molecular formula C12H8BrClFNO2 B2784916 Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate CAS No. 953803-84-4

Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate

Cat. No. B2784916
CAS RN: 953803-84-4
M. Wt: 332.55
InChI Key: KGXQUPKOFCIFDQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is a chemical compound with the CAS Number: 953803-84-4 . It has a molecular weight of 332.56 . The IUPAC name for this compound is ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The Inchi Code for Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is 1S/C12H8BrClFNO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(13)3-6(10)11(7)14/h3-5H,2H2,1H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis Methods and Applications

  • Microwave-Assisted Synthesis

    Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a related compound, was synthesized using a microwave-assisted method with aluminum as a catalyst, achieving a high yield of 94.2%. This method signifies the potential for efficient synthesis of related quinoline compounds (Song Bao-an, 2012).

  • Functionalization Techniques

    Research on mono- and disubstituted 2-bromo-3-fluoroquinolines, which are structurally similar, demonstrates the potential for converting these compounds into various carboxylic acids through halogen/metal permutation and deprotonation processes (L. Ondi, J. Volle, M. Schlosser, 2005).

  • Divergent Synthesis of Fluoroquinolones

    A key intermediate for the synthesis of various C7-substituted fluoroquinolones, which are potent topoisomerase II inhibitors with clinical applications, has been developed. This indicates the role of similar quinoline derivatives in medicinal chemistry (Xin Zhang, Feng Mu, B. Robinson, Pengfei Wang, 2010).

  • Antibacterial Activity

    Novel quinolones, including those structurally related to Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate, have been synthesized and found effective against various bacterial strains. This highlights the potential of similar compounds in developing new antibacterial agents (A. R. Kumar et al., 2014).

Chemical Transformations and Derivative Synthesis

  • Derivative Synthesis

    Synthesis of derivatives like Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate showcases the versatility of quinolone compounds in chemical transformations, leading to a variety of structurally diverse molecules (Jalal A. Zahra et al., 2007).

  • Organometallic Functionalization

    The functionalization of nitrogen heterocycles, including similar quinolines, through organometallic approaches, demonstrates the diverse chemical reactivity and potential applications in complex molecule synthesis (L. Ondi, 2005).

  • Cyclocondensation Reactions

    The synthesis of ethyl 2,3-disubstituted pyrido[2,3-f]quinoxaline-8-carboxylates through cyclocondensation reactions of related quinolone derivatives indicates the potential for creating novel heterocyclic compounds (Esra’a S. Abu-Sheaib et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . It has the hazard statement H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which mean that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClFNO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(13)3-6(10)11(7)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXQUPKOFCIFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate

CAS RN

953803-84-4
Record name ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (150 mL, 2.08 mol) was added to a solution of ethyl 6-bromo-7-fluoro-4-oxo-1H-quinoline-3-carboxylate (25 g, 79.59 mmol) in DMF (50 mL) and the solution stirred at 80° C. for 4 h. The mixture was concentrated under vacuum and quenched by the addition of ice/water. The reaction mixture was extracted with DCM (8×100 mL), the organic extracts combined and the mixture adjusted to pH=7 by the addition of 1.5M ammonium hydrogen carbonate. The resulting mixture was washed with water (3×100 mL), the organics dried over Na2SO4 and concentrated in vacuo to afford the desired material (20 g, 76%) as a light yellow solid which was used without further purification. NMR Spectrum: 1H NMR (400 MHz, CDCl3) δ 1.49-1.42 (3H, m), 4.54-4.82 (2H, q), 7.86 (1H, d), 8.69 (1H, d), 9.23 (1H, s). Mass Spectrum: m/z (ES+)[M+H]+=334.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
76%

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